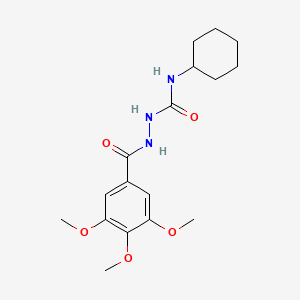![molecular formula C15H24N4O B6071760 2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6071760.png)
2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile, also known as DMEMN, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor antagonists. It has been widely used in scientific research to study the mechanism of action and physiological effects of nicotinic acetylcholine receptors.
Mécanisme D'action
2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile acts as a competitive antagonist of the α4β2 subtype of nicotinic acetylcholine receptors. It binds to the same site on the receptor as acetylcholine and prevents its activation by blocking the ion channel pore. This results in the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to modulate a variety of physiological processes in the nervous system, including learning and memory, attention, pain sensation, and addiction. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments is its selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, which allows for the specific modulation of this receptor subtype without affecting other subtypes. However, one limitation is that 2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile has a relatively low affinity for the receptor, which requires higher concentrations to achieve significant effects.
Orientations Futures
1. Development of more potent and selective nicotinic acetylcholine receptor antagonists.
2. Investigation of the role of nicotinic acetylcholine receptors in neurodegenerative diseases.
3. Study of the effects of nicotinic acetylcholine receptor modulation on immune function.
4. Investigation of the potential therapeutic applications of nicotinic acetylcholine receptor antagonists in pain management and addiction treatment.
5. Development of novel drug delivery systems for nicotinic acetylcholine receptor antagonists.
Méthodes De Synthèse
2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile can be synthesized through a multi-step process starting from 2,6-dimethyl-4-chloronicotinonitrile. The first step involves the reaction of 2,6-dimethyl-4-chloronicotinonitrile with diethylamine to form 2,6-dimethyl-4-diethylaminonicotinonitrile. This intermediate is then reacted with formaldehyde and methanol to obtain 2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile.
Applications De Recherche Scientifique
2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile has been widely used in scientific research to study the function and regulation of nicotinic acetylcholine receptors in the nervous system. It has been shown to selectively block the α4β2 subtype of nicotinic acetylcholine receptors, which are widely distributed in the central nervous system and play important roles in cognitive function, addiction, and pain sensation.
Propriétés
IUPAC Name |
2-[2-(diethylamino)ethylamino]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-5-19(6-2)8-7-17-15-14(10-16)13(11-20-4)9-12(3)18-15/h9H,5-8,11H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEBPIQPZIGKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=CC(=C1C#N)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
![2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)

![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)

![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)
![N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B6071731.png)
![7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071738.png)
![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)
![2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine](/img/structure/B6071766.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)
